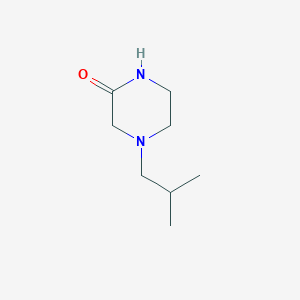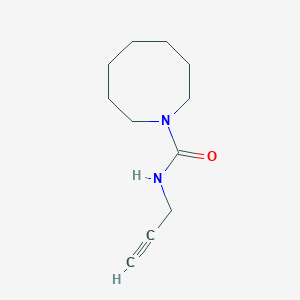![molecular formula C18H18N2O3S B7516491 N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide, also known as ME-18-NNEI, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide acts as a cannabinoid receptor agonist, binding to CB1 and CB2 receptors in the endocannabinoid system. This activation of the endocannabinoid system leads to various physiological effects, such as pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects:
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has been shown to have similar effects to other synthetic cannabinoids, such as JWH-018 and AM-2201. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognitive function. N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has also been shown to have analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide is its high potency and selectivity for cannabinoid receptors, making it useful for studying the endocannabinoid system and its role in various physiological processes. However, one limitation is its potential for abuse and dependence, which may limit its use in certain research settings.
Zukünftige Richtungen
Future research on N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide could focus on its potential use in the treatment of various medical conditions, such as chronic pain, anxiety, and depression. Additionally, further studies could explore the potential for abuse and dependence associated with this compound, as well as its safety and efficacy in humans. Overall, N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has the potential to be a valuable tool for scientific research in the field of cannabinoid pharmacology.
Synthesemethoden
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide can be synthesized using a variety of methods, including the reaction of indole-3-carboxylic acid with 4-methylsulfonylphenylacetic acid, followed by an amidation reaction with ethylamine. Another method involves the reaction of indole-3-carboxaldehyde with 4-methylsulfonylphenylacetonitrile, followed by a reduction reaction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has been used in scientific research to study the endocannabinoid system and its role in various physiological processes, such as pain perception, appetite regulation, and mood. This compound has also been studied for its potential use in the treatment of various medical conditions, such as chronic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12(13-7-9-14(10-8-13)24(2,22)23)20-18(21)16-11-19-17-6-4-3-5-15(16)17/h3-12,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPQYZYGMCDBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

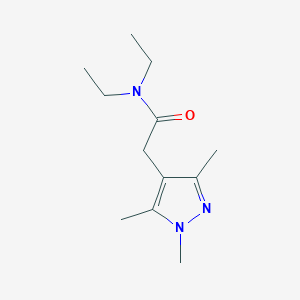
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
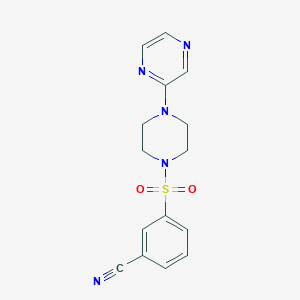
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)

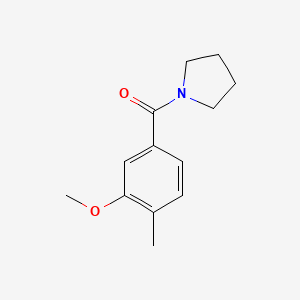
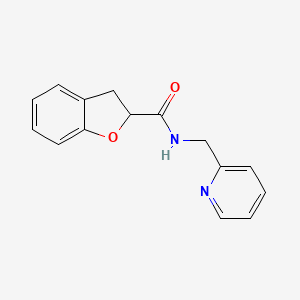

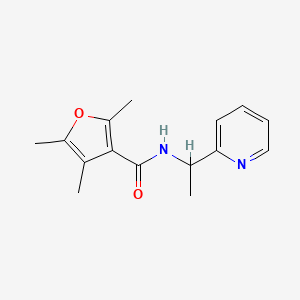

![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
